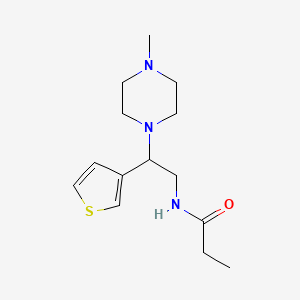

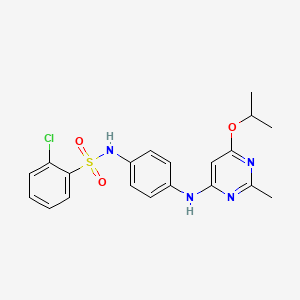

![molecular formula C15H14Cl2N2O4S B2777831 5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 400080-32-2](/img/structure/B2777831.png)

5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate (CPCDMS) is a sulfamate derivative of aniline that is used as a reagent in organic synthesis. CPCDMS is an important component in a variety of synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used in scientific research applications, as it has been found to have biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Generation and Reactivity

Research on similar compounds has shown interesting reactivity under photochemical conditions. For instance, the photolysis of 4-chloroaniline derivatives, which could be considered structurally analogous, leads to efficient photoheterolysis in polar media, yielding various reactive intermediates and demonstrating the potential for generating complex structures through photochemical routes (Guizzardi et al., 2001).

Microwave-Assisted Synthesis

Another study developed a microwave-assisted methodology for generating compounds with similar structural features, highlighting a chemoselective approach to modify the pyrazinone scaffold. This demonstrates the utility of advanced synthesis techniques in accessing a variety of chemically modified derivatives (Sharma et al., 2008).

Electrochemical Reduction

The electrochemical behavior of related chlorophenol compounds has been explored, revealing insights into the reductive cleavage of aryl carbon-chlorine bonds. This study provides a foundational understanding of how electrochemical techniques can be used to modify chemical structures, potentially applicable to the synthesis and functionalization of related compounds (Knust et al., 2010).

Biological Activities

Research on butenamides with structural similarities has demonstrated immunosuppressive activity, suggesting that chemical modifications on related scaffolds can lead to significant biological effects. This highlights the potential for chemical derivatives of the specified compound to be explored for therapeutic applications (Axton et al., 1992).

Chemical Functionalities Optimization

Optimization of chemical functionalities on related indole-2-carboxamides has shown to improve allosteric parameters for cannabinoid receptors, illustrating the importance of structural modifications in enhancing receptor binding affinity and cooperativity (Khurana et al., 2014).

Eigenschaften

IUPAC Name |

[5-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-10(16)7-8-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUZGJGYBBMPQII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2777754.png)

![Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-yl)-N-methylcarbamate](/img/structure/B2777755.png)

![1-(4-Fluorophenyl)-3-[[6-(2-hydroxyethoxy)pyrazin-2-yl]amino]azetidin-2-one](/img/structure/B2777760.png)

![2-(1'-Propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2777763.png)